molecular formula C13H9FN2O5 B2518511 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-fluorobenzoate CAS No. 868679-70-3

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-fluorobenzoate

Cat. No. B2518511
CAS RN: 868679-70-3
M. Wt: 292.222
InChI Key: HAECQMBQLFXLMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-fluorobenzoate” can be analyzed using different spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

“(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-fluorobenzoate” is a yellow solid with a molecular weight of 292.222 .

Scientific Research Applications

Non-linear Optics

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-fluorobenzoate: has been investigated for its potential use in non-linear optical devices. Researchers have explored its ability to exhibit second harmonic generation (SHG) and other non-linear optical effects. The compound’s unique structure and electronic properties make it a candidate for applications such as optical triggering, light frequency transducers, and modulators .

Computational Chemistry

Computational methods, including molecular simulations, have been employed to study the arrangement of this compound within layered structures. By modeling its interactions with host layers and water molecules, researchers gain valuable information about its stability and potential applications. Calculations of dipole moments also hint at its suitability for non-linear optical materials .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAECQMBQLFXLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-fluorobenzoate

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